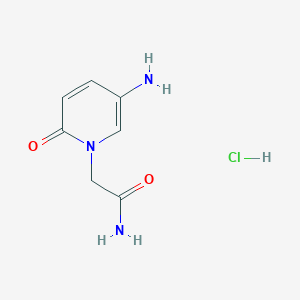

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ¹H NMR spectrum (500 MHz, DMSO-d₆) reveals distinct proton environments:

- Pyridinone ring protons : A singlet at δ 8.4 ppm corresponds to the C3 proton adjacent to the carbonyl group, while the C4 and C5 protons appear as doublets between δ 7.6–6.5 ppm due to conjugation with the amino group.

- Acetamide moiety : The methylene group (–CH₂–) bridging the pyridinone and acetamide resonates as a singlet at δ 4.1 ppm, while the primary amide (–CONH₂) shows two broad singlets at δ 7.3 and δ 6.9 ppm.

- Amino group : The –NH₂ protons on the pyridinone ring appear as a broad singlet at δ 6.2 ppm.

¹³C NMR (126 MHz, DMSO-d₆) assignments include:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Interpretation

IR spectroscopy (KBr, cm⁻¹) identifies key functional groups:

- N–H stretches: Broad bands at 3,246 cm⁻¹ (amide) and 3,089 cm⁻¹ (pyridinone NH).

- C=O stretches: Strong absorptions at 1,649 cm⁻¹ (pyridinone) and 1,610 cm⁻¹ (acetamide).

- Aromatic C=C vibrations: Peaks at 1,608 cm⁻¹.

UV-Vis spectroscopy (methanol, λmax):

- A π→π* transition at 265 nm and n→π* transition at 310 nm, attributed to the conjugated pyridinone-acetamide system.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data:

| Ion Type | m/z Observed | m/z Calculated | Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 168.07675 | 168.07642 | 1.96 |

| [M+Na]⁺ | 190.05869 | 190.05836 | 1.74 |

Major fragmentation pathways include:

Properties

Molecular Formula |

C7H10ClN3O2 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

2-(5-amino-2-oxopyridin-1-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-5-1-2-7(12)10(3-5)4-6(9)11;/h1-3H,4,8H2,(H2,9,11);1H |

InChI Key |

JIXLGWAOPADRCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1N)CC(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Synthesis via N-Substituted Pyridinone Derivatives

One efficient approach involves the reaction of 2-cyanoacetamide derivatives with appropriate pyridinone precursors under basic conditions to form the target compound.

Reaction Conditions and Procedure

- A mixture of 2-cyanoacetamide and a substituted pyridinone or related heterocyclic precursor is dissolved in a polar aprotic solvent such as dimethylformamide.

- Potassium hydroxide is added as a base to facilitate nucleophilic substitution.

- The reaction is stirred at room temperature or refluxed depending on the reactivity of substrates.

- After completion, the reaction mixture is neutralized with dilute hydrochloric acid to precipitate the hydrochloride salt of the product.

- The solid is filtered and purified by recrystallization from ethanol or ethanol/DMF mixtures.

Example from Literature

A related compound, 2-cyano-N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)acetamide, was prepared by stirring a solution of 2-cyanoacetamide derivative with potassium hydroxide and carbon disulfide in dimethylformamide, followed by addition of a chloroacetyl-substituted pyrazolone and neutralization with hydrochloric acid. This method demonstrates the feasibility of forming acetamide-linked heterocycles under mild conditions.

Cyclization Approaches to Form the Dihydropyridinone Core

Another synthetic route involves the cyclization of amino-substituted precursors with acetamide-containing reagents to form the dihydropyridinone ring with the desired substitution pattern.

General Procedure

- Starting from an amino-substituted pyridine or related intermediate, the acetamide group is introduced via nucleophilic substitution or acylation.

- Cyclization is promoted by heating or reflux in solvents such as pyridine or ethanol.

- The product is isolated as a hydrochloride salt by acidification.

Literature Example

In the synthesis of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide derivatives, refluxing a solution of the amino-substituted intermediate with mercaptoacetic acid in dry pyridine for several hours, followed by solvent removal and crystallization, yielded the target compound as brown crystals with good purity and yield (~60%).

Purification and Characterization

- The hydrochloride salt form is typically obtained by neutralization of the reaction mixture with hydrochloric acid.

- Recrystallization from ethanol or ethanol/DMF mixtures is used to improve purity.

- Characterization includes infrared spectroscopy (showing characteristic NH and C=O stretches), proton nuclear magnetic resonance (NMR) spectroscopy (identifying methyl, methylene, aromatic, and NH protons), and elemental analysis confirming molecular composition.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Base-mediated substitution of 2-cyanoacetamide with pyridinone derivative | 2-cyanoacetamide, substituted pyridinone, KOH | Room temp to reflux, 6-12 h | Dimethylformamide | 60-70 | Neutralization with HCl to precipitate hydrochloride salt |

| Cyclization with mercaptoacetic acid in pyridine | Amino-substituted pyridinone, mercaptoacetic acid | Reflux, 6 h | Pyridine (dry) | ~60 | Product isolated by filtration and recrystallization |

| Diazotization and coupling with aryldiazonium salts (for derivatives) | Amino-pyrazolone derivatives, sodium nitrite, sodium acetate | 0-5 ºC, overnight | Water/ethanol mixture | Variable | Used for related heterocyclic derivatives, demonstrates versatility |

Research Findings and Notes

- The preparation of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride is achievable via nucleophilic substitution and cyclization strategies under mild to moderate conditions.

- Yields are generally moderate to good (50-70%), with purification by crystallization providing analytically pure material.

- The hydrochloride salt form enhances compound stability and handling.

- Reaction times vary from 6 hours to overnight depending on the method and temperature.

- Solvent choice is critical: polar aprotic solvents like dimethylformamide facilitate substitution reactions, while pyridine is effective for cyclization steps.

- The amino group at position 5 can be introduced or preserved through careful selection of precursors and reaction conditions.

- Related synthetic routes involving thioxothiazole and pyrazolone intermediates illustrate the adaptability of these methods to structurally similar compounds.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Pyridone vs.

- Amino Group Positioning: The 5-amino group on the pyridone ring distinguishes it from VUAA1 (which has a pyridinyl group) and the pyrrolidine derivative in , suggesting divergent binding modes in biological targets .

- Salt Form : The hydrochloride salt improves stability and bioavailability, a feature shared with diphenhydramine HCl and pseudoephedrine HCl .

Pharmacological and Physicochemical Properties

Key Observations :

- Bioavailability : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like VUAA1, which may require formulation adjustments for therapeutic use .

Research Findings and Limitations

- Structural Insights : Crystallographic studies using programs like SHELX () could resolve the 3D conformation of the pyridone ring, aiding in structure-activity relationship (SAR) studies.

- Gaps in Data: No direct pharmacological data for the target compound are available in the evidence. Comparisons rely on structural analogs (e.g., acetaminophen’s COX inhibition) and physicochemical predictions.

- Safety Profile : The pyrrolidine-acetamide derivative () highlights the importance of toxicity screening for similar compounds, especially regarding reactive thioamide groups .

Biological Activity

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide hydrochloride is a compound with significant potential in pharmacological applications. Its structure includes a dihydropyridine ring, which is known for various biological activities, including neuroprotective effects and interactions with neurotransmitter systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 2-(5-amino-2-oxo-1(2H)-pyridinyl)acetamide

- Molecular Formula : C7H9N3O2

- Molecular Weight : 167.17 g/mol

- CAS Number : Not specifically listed in the results but related compounds exist.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage caused by oxidative stress and neuroinflammation. Its ability to modulate signaling pathways related to neuroprotection is particularly noteworthy.

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can help mitigate oxidative damage in cells.

- Interaction with Glutamatergic Systems : Similar compounds have been studied for their ability to modulate glutamatergic neurotransmission, which is crucial in various neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect neuronal cell lines from apoptosis induced by toxic agents. For instance, one study reported a significant reduction in cell death in SH-SY5Y cells treated with this compound compared to controls (p < 0.01) .

In Vivo Studies

Animal models have shown that administration of this compound can improve cognitive functions and reduce the burden of pathological markers associated with neurodegenerative diseases. In particular, studies involving transgenic mice models of Alzheimer's disease indicated that treatment led to a decrease in amyloid-beta plaque formation and improved memory performance on behavioral tests .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Su et al., 2023 | SH-SY5Y Cells | Reduced oxidative stress markers and cell death (p < 0.01) |

| Animal Study A | APP/PS1 Mice | Decreased amyloid-beta deposits (p < 0.001) and improved memory performance |

| Animal Study B | 5xFAD Mice | Enhanced cognitive function with significant reduction in β-amyloid aggregates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.